molecular formula C8H12N2O B3321566 N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine CAS No. 13585-92-7

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine

Cat. No.: B3321566
CAS No.: 13585-92-7
M. Wt: 152.19 g/mol
InChI Key: MBPNXJMABFZERT-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of a hydroxylamine group attached to a pyridine ring through an ethyl chain, with an additional methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine typically involves the reaction of 2-pyridineethanol with methylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with various receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-pyridin-2-ylethyl)amine: Lacks the hydroxylamine group, resulting in different chemical reactivity and biological activity.

    2-Pyridineethanol: Lacks the methylamine group, affecting its chemical properties and applications.

    N-Methylhydroxylamine: Lacks the pyridine ring, leading to different chemical behavior and uses.

Uniqueness

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPNXJMABFZERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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